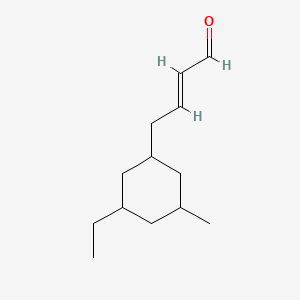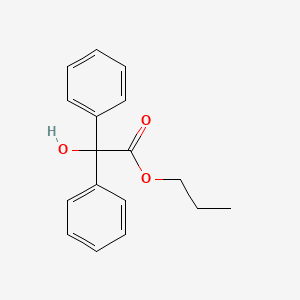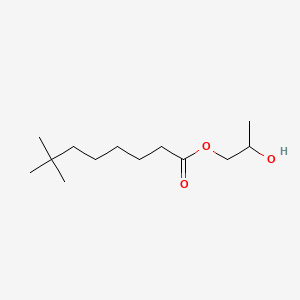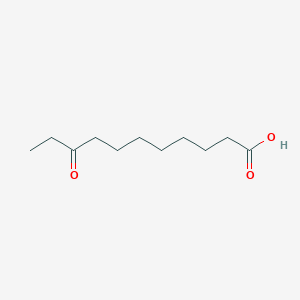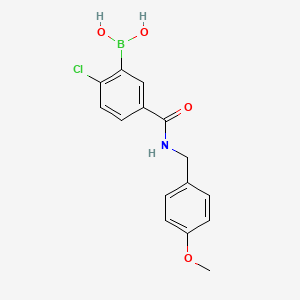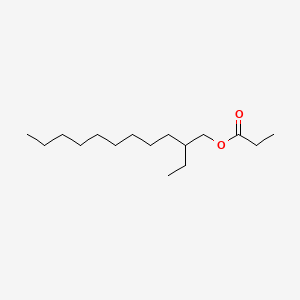
2-Ethylundecyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylundecyl propionate is an organic compound with the molecular formula C16H32O2. It is an ester formed from the reaction of 2-ethylundecanol and propionic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylundecyl propionate can be synthesized through the esterification of 2-ethylundecanol with propionic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
[ \text{C}_2\text{H}_5\text{CH(C}_2\text{H}_5\text{)}\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{CH(C}_2\text{H}_5\text{)}\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethylundecyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-ethylundecanol and propionic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: 2-Ethylundecanol and propionic acid.
Reduction: 2-Ethylundecanol.
Transesterification: A different ester and alcohol.
Scientific Research Applications
2-Ethylundecyl propionate has various applications in scientific research and industry:
Fragrance Industry: Due to its pleasant odor, it is used as a fragrance ingredient in perfumes and cosmetics.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: It is used in studies related to ester metabolism and enzymatic reactions involving esters.
Industrial Applications: It is used as a solvent and plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-ethylundecyl propionate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or reduction, leading to the formation of the corresponding alcohol and acid.
Comparison with Similar Compounds
2-Ethylundecyl propionate can be compared with other esters such as ethyl acetate, methyl butyrate, and butyl propionate. These esters share similar chemical properties but differ in their molecular structures and applications:
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Butyl Propionate: Used as a solvent in coatings and inks.
This compound is unique due to its specific structure, which imparts a distinct odor and makes it suitable for specialized applications in the fragrance industry.
Properties
CAS No. |
94021-83-7 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-ethylundecyl propanoate |
InChI |
InChI=1S/C16H32O2/c1-4-7-8-9-10-11-12-13-15(5-2)14-18-16(17)6-3/h15H,4-14H2,1-3H3 |
InChI Key |
SMKJYIUVCPXQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)COC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




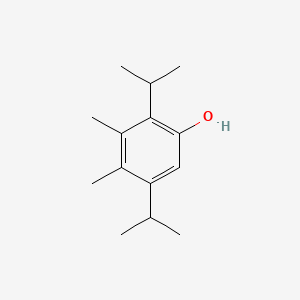

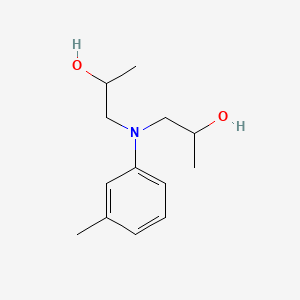

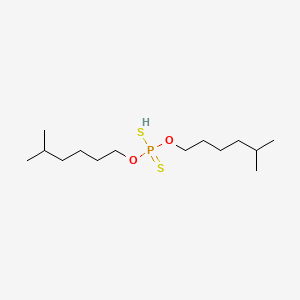
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
